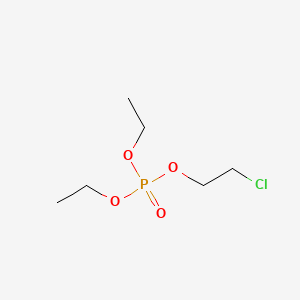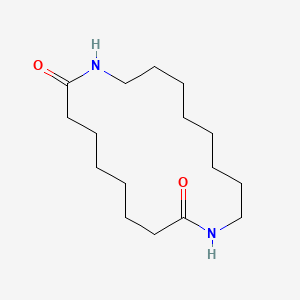
2-chloro-10H-phenoxazine
Overview
Description
2-chloro-10H-phenoxazine is a derivative of phenoxazine . Phenoxazines have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Synthesis Analysis
Phenoxazines have been synthesized through various structural modifications over the years to develop new phenoxazines with improved properties . Organic synthesis has been used in an unprecedented amount of exploratory alteration of the parent structures to create novel derivatives with enhanced biological and material capabilities . A specific method for synthesizing 2-chloro-phenothiazine involves dropping m-chloro pentanoic into a cyclization still, adding sulphur and iodine, and warming up to 120°C .Molecular Structure Analysis
The molecular formula of 2-chloro-10H-phenoxazine is C12H8ClNO . The molecular weight is 217.65 .Chemical Reactions Analysis
Phenoxazines have been used in various synthetic transformative stages . They have been used in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy .Scientific Research Applications
Catalysis and Ligand Design
The compound 10-(3-bromo/chloropropyl)-4,6-bis(diphenylphosphino)-10H-phenoxazine exhibits chloro/bromo substitutional disorder and has significance in catalysis, particularly due to the intramolecular P⋯P distance being relevant for its application as a ligand (Marimuthu, Bala, & Friedrich, 2008).
Solar Energy Conversion
2-Chloro-10H-phenoxazine derivatives have been synthesized as sensitizers for application in dye-sensitized solar cells (DSSCs), demonstrating considerable efficiency in solar energy conversion (Tan et al., 2013).
Environmental and Water Treatment Research
The reactions of 10H-phenoxazine with hypochlorite in aqueous solutions were studied, simulating wastewater disinfection conditions. This research provides insights into the environmental and water treatment applications of 2-chloro-10H-phenoxazine (Sekizawa & Onodera, 2010).
Mass Spectrometry and Drug Resistance
Studies using liquid secondary ionization mass spectrometry analyzed the mass spectral features of N10-substituted derivatives of 2-chlorophenoxazine. These compounds are explored for their potential role in modulating multidrug resistance in cancer chemotherapy (Dass et al., 1997).
Synthesis and Medicinal Chemistry
N-substituted phenoxazines have been synthesized to explore their potential in reversing vinca alkaloid resistance in multidrug-resistant cancer cells. This research opens up avenues for the use of 2-chloro-10H-phenoxazine in medicinal chemistry and cancer therapy (Thimmaiah et al., 1992).
Anticancer Activity
Phenoxazine derivatives have been evaluated for their anticancer activity, indicating the potential of 2-chloro-10H-phenoxazine in the development of novel anticancer drugs (Ahmed et al., 2018).
Chemical Synthesis and Structural Analysis
Structural studies of various phenoxazine derivatives, including 2-chloro-10H-phenoxazine, contribute to a deeper understanding of their molecular structures, aiding in the development of new synthetic routes and applications in chemistry (Sridhar et al., 1999).
Mechanism of Action
Safety and Hazards
The safety data sheet for 2-Chlorophenothiazine, a similar compound, suggests that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Phenoxazines have found widespread applications in the fields of organoelectronics, photophysics, material sciences, and biological sciences . This necessitates the urge of synthetic developments and modifications of the scaffold . The future direction of research in this area could involve more frequent reviews of the work done in this area and the development of novel derivatives with enhanced biological and material capabilities .
properties
IUPAC Name |
2-chloro-10H-phenoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPPJJZCOCPXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442763 | |
| Record name | 2-chlorophenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56821-03-5 | |
| Record name | 2-chlorophenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Methoxy-1,4-dioxaspiro[4.5]decane](/img/structure/B3053813.png)





![2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid](/img/structure/B3053825.png)



